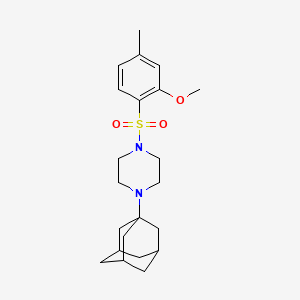

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine

Descripción

This compound features a piperazine core substituted with an adamantane group at the 1-position and a 2-methoxy-4-methylbenzenesulfonyl moiety at the 4-position. The benzenesulfonyl group introduces electron-withdrawing properties, which may improve metabolic stability compared to esters or ethers .

Propiedades

IUPAC Name |

1-(1-adamantyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3S/c1-16-3-4-21(20(9-16)27-2)28(25,26)24-7-5-23(6-8-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h3-4,9,17-19H,5-8,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOBHSUAHRBPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane derivative and the piperazine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Electrophilic substitution reactions often involve the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted products resulting from electrophilic substitution.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: Its interactions with biological systems can be explored for potential therapeutic uses.

Medicine: The compound may have applications in drug development, particularly in the design of new pharmaceuticals.

Industry: It can be utilized in the production of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with enzymes or receptors, while the sulfonyl group may participate in binding interactions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

a) 1-(Adamantan-1-yl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine ()

- Key Differences : The benzenesulfonyl group here has substituents at positions 4-methoxy, 2,5-dimethyl, compared to the target compound’s 2-methoxy-4-methyl.

- Impact: The altered substitution pattern may influence steric hindrance and electronic effects.

b) Adamantane-Pyrazole Sulfonyl Derivatives ()

- Example: 1-(Adamantan-1-yl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine.

- Key Differences : Replacement of the benzenesulfonyl group with a pyrazole sulfonyl moiety.

- Impact : Pyrazole’s heteroaromatic structure may alter hydrogen-bonding interactions and solubility. This substitution could shift activity toward kinase inhibition or antimicrobial targets .

c) N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives ()

- Example: Compound 7 (5-HT1A receptor ligand).

- Key Differences : A propyl linker between piperazine and adamantane, with a 2-methoxyphenyl group instead of benzenesulfonyl.

- The propyl linker increases flexibility, possibly improving binding to serotonin receptors .

a) Cytotoxic Piperazine Derivatives ()

- Example: 1-(4-chlorobenzhydryl)-4-benzoylpiperazine derivatives (5a–g).

- Comparison : The target compound’s adamantane and sulfonyl groups introduce greater steric bulk and polarity compared to benzoyl derivatives. This may reduce cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) due to impaired membrane permeability .

b) σ2 Receptor Ligands ()

- Example: PB28 (1-cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine).

- Comparison : Adamantane’s rigidity versus PB28’s cyclohexyl group may enhance σ2 receptor selectivity. The sulfonyl group in the target compound could improve hydrogen bonding with receptor residues compared to PB28’s tetrahydronaphthalene .

c) Antibacterial 2-Methoxyphenylpiperazines ()

- Example: (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine.

- Comparison : The target compound’s sulfonyl group may reduce antibacterial efficacy against Gram-negative bacteria due to increased hydrophobicity, but the methyl group at position 4 could enhance penetration into Gram-positive bacterial membranes .

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Hypotheses

Antimicrobial Activity : The 2-methoxy-4-methylbenzenesulfonyl group may enhance Gram-positive targeting compared to simpler 2-methoxyphenyl derivatives, though solubility could limit efficacy .

Cytotoxicity : Steric bulk from adamantane may reduce cytotoxicity compared to ’s benzoyl derivatives, but sulfonyl’s electron-withdrawing effects could stabilize reactive intermediates .

Actividad Biológica

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a compound that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure consists of an adamantane moiety linked to a piperazine ring, which is further substituted with a methoxy and methylbenzenesulfonyl group. This unique arrangement contributes to its biological properties.

Piperazine derivatives are known for their diverse pharmacological profiles. The incorporation of the adamantane structure may enhance the compound's ability to interact with various biological targets, including neurotransmitter receptors and ion channels.

Potential Mechanisms:

- Dopamine Receptor Modulation : Piperazine derivatives often exhibit activity at dopamine receptors, which may be relevant for treating psychiatric disorders.

- Antimicrobial Activity : Some piperazine compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Effects : Research indicates that piperazine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Biological Activity Data

The following table summarizes key biological activities associated with similar piperazine compounds:

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of piperazine derivatives, including those similar to 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives. The study found that certain derivatives could effectively induce apoptosis in various cancer cell lines, highlighting the therapeutic potential of compounds like 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine in oncology.

- Neuropharmacology : Research into the neuropharmacological effects of piperazine compounds has shown promising results in modulating neurotransmitter systems, particularly in models of anxiety and depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.